molecular formula C6H16Cl2N2 B15070511 3-Methylpiperidin-1-amine dihydrochloride

3-Methylpiperidin-1-amine dihydrochloride

Cat. No.: B15070511
M. Wt: 187.11 g/mol
InChI Key: FJWVFRKEUYXPBE-UHFFFAOYSA-N
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Description

3-Methylpiperidin-1-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpiperidin-1-amine dihydrochloride typically involves the reaction of 3-methylpiperidine with ammonia or an amine source, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Ambient to slightly elevated temperatures.

    Solvent: Common solvents include water or ethanol.

    Catalysts: Acid catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-Methylpiperidin-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidines.

Scientific Research Applications

3-Methylpiperidin-1-amine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylpiperidin-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperidin-3-amine dihydrochloride
  • 3-Amino-1-methylpiperidine dihydrochloride

Uniqueness

3-Methylpiperidin-1-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H16Cl2N2

Molecular Weight

187.11 g/mol

IUPAC Name

3-methylpiperidin-1-amine;dihydrochloride

InChI

InChI=1S/C6H14N2.2ClH/c1-6-3-2-4-8(7)5-6;;/h6H,2-5,7H2,1H3;2*1H

InChI Key

FJWVFRKEUYXPBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)N.Cl.Cl

Origin of Product

United States

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